molecular formula C14H22CuN4S2 B14713707 Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate CAS No. 15242-58-7

Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate

Cat. No.: B14713707
CAS No.: 15242-58-7
M. Wt: 374.0 g/mol
InChI Key: CVLAYBROXOZJQX-UHFFFAOYSA-L
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Description

Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate is a complex compound that integrates several functional groups and metal coordination. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of copper and the unique structural features of the organic ligands contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate typically involves multi-component reactions. One common method is the Hantzsch reaction, which is used to synthesize 1,4-dihydropyridine derivatives . This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The copper complex can be formed by reacting the synthesized 1,4-dihydropyridine with copper salts in the presence of 4-methylpiperidine and dithiocyanate.

Industrial Production Methods

Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. This includes the use of solvent-free conditions and recyclable catalysts. For instance, the use of magnesium ferrite nanoparticles as a catalyst in the Hantzsch reaction has been reported to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, making the compound useful in catalytic processes.

    Substitution: The organic ligands can undergo nucleophilic substitution reactions, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can result in modified dihydropyridine or piperidine derivatives.

Scientific Research Applications

Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of Copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate involves its interaction with molecular targets through its copper center and organic ligands. The copper ion can facilitate electron transfer reactions, while the organic ligands can interact with specific biological targets, modulating their activity. This dual functionality makes the compound a versatile tool in both chemical and biological research .

Comparison with Similar Compounds

Properties

CAS No.

15242-58-7

Molecular Formula

C14H22CuN4S2

Molecular Weight

374.0 g/mol

IUPAC Name

copper;4-methyl-1,2-dihydropyridine;4-methylpiperidine;dithiocyanate

InChI

InChI=1S/C6H13N.C6H9N.2CHNS.Cu/c2*1-6-2-4-7-5-3-6;2*2-1-3;/h6-7H,2-5H2,1H3;2-4,7H,5H2,1H3;2*3H;/q;;;;+2/p-2

InChI Key

CVLAYBROXOZJQX-UHFFFAOYSA-L

Canonical SMILES

CC1CCNCC1.CC1=CCNC=C1.C(#N)[S-].C(#N)[S-].[Cu+2]

Origin of Product

United States

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